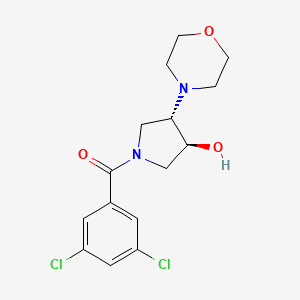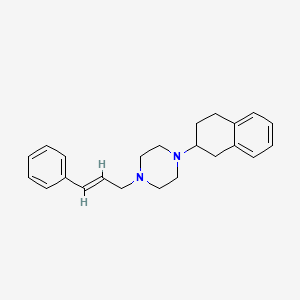
(3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol, also known as JNJ-7925476, is a novel and potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. This compound has been extensively studied for its antiviral activity and its potential use in the treatment of HIV-1 infection.
Mechanism of Action
(3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol inhibits HIV-1 integrase activity by binding to the active site of the enzyme and preventing the integration of viral DNA into host cells. This prevents the replication of the virus and reduces the viral load in infected individuals.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to be well-tolerated in preclinical studies. It has minimal toxicity and does not affect normal cellular processes. In addition, it has been shown to have a long half-life, which allows for once-daily dosing.
Advantages and Limitations for Lab Experiments
One advantage of (3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol is its potency and specificity against HIV-1 integrase. This allows for the development of more effective antiretroviral therapies. However, one limitation is the potential for the development of drug resistance with prolonged use.
Future Directions
Future research on (3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol could focus on the development of more effective combination therapies with other antiretroviral drugs. In addition, research could explore the potential use of this compound in the treatment of other retroviruses and viruses. Further studies could also investigate the potential for the development of drug resistance and strategies to prevent or overcome resistance. Finally, research could focus on the optimization of the synthesis method to improve yield and purity of the compound.
Synthesis Methods
The synthesis of (3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol involves several steps. The first step is the synthesis of the key intermediate, (3S*,4S*)-4-(4-morpholinyl)-3-pyrrolidinol. This intermediate is then reacted with 3,5-dichlorobenzoyl chloride to obtain the final product. The synthesis of (3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
(3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its antiviral activity against HIV-1. It has been shown to inhibit HIV-1 integrase activity and prevent the integration of viral DNA into host cells. In addition, (3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol has been studied for its potential use in combination therapy with other antiretroviral drugs. It has also been studied for its activity against other retroviruses and viruses, such as hepatitis B virus.
properties
IUPAC Name |
(3,5-dichlorophenyl)-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-11-5-10(6-12(17)7-11)15(21)19-8-13(14(20)9-19)18-1-3-22-4-2-18/h5-7,13-14,20H,1-4,8-9H2/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCNTWSMQWPTEF-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313246.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5313251.png)
![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313277.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5313279.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5313282.png)
![N-[5-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5313283.png)
![N-[1-(1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5313288.png)
![1-(2,3-dimethylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5313296.png)
![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5313298.png)

![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5313307.png)

![2-[2-(2,2-diphenylethyl)-4-morpholinyl]nicotinamide](/img/structure/B5313327.png)
![2-{4-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B5313333.png)